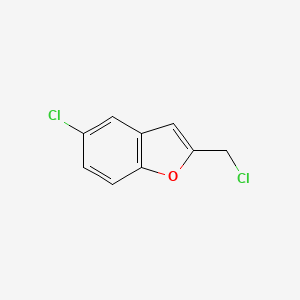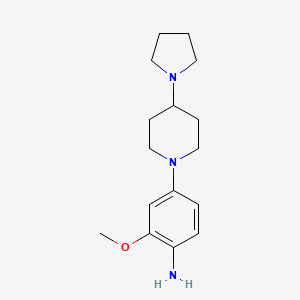![molecular formula C17H18N2O B8712209 4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol](/img/structure/B8712209.png)
4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol is a compound that features a benzyl group substituted with a hydroxy group at the para position, an indole core, and a methylaminomethyl group
Méthodes De Préparation
The synthesis of 4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol can be achieved through several routes. One common method involves the reaction of 4-hydroxybenzyl alcohol with indole derivatives under specific conditions. The reaction typically requires a catalyst and may involve steps such as dehydration and nucleophilic substitution . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques like continuous flow synthesis and automated reactors.
Analyse Des Réactions Chimiques
4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzyl and indole groups can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles
Applications De Recherche Scientifique
4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group can interact with enzymes and receptors, modulating their activity. The indole core is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways . These interactions can lead to changes in cellular processes and physiological effects.
Comparaison Avec Des Composés Similaires
4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol can be compared with other similar compounds such as:
4-Hydroxybenzyl alcohol: Known for its sedative and hypnotic activities.
Indole derivatives: Widely studied for their diverse biological activities, including anticancer and antimicrobial properties.
Benzylamine derivatives: Known for their applications in medicinal chemistry and organic synthesis. The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H18N2O |
|---|---|
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol |
InChI |
InChI=1S/C17H18N2O/c1-18-11-15-10-14-4-2-3-5-17(14)19(15)12-13-6-8-16(20)9-7-13/h2-10,18,20H,11-12H2,1H3 |
Clé InChI |
CSKSGUCORWLRPC-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC2=CC=CC=C2N1CC3=CC=C(C=C3)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(Cyclopentylmethyl)amino]-N,N-dimethylbenzamide](/img/structure/B8712191.png)
![1(3H)-Isobenzofuranone, 6-nitro-3-[(4-nitrophenyl)methylene]-](/img/structure/B8712195.png)



